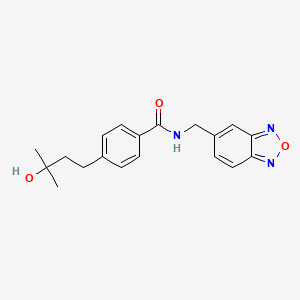

N-(2,1,3-benzoxadiazol-5-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,1,3-benzoxadiazol-5-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide, commonly known as BODIPY FL, is a fluorescent dye that is widely used in scientific research. It is a derivative of the BODIPY (boron-dipyrromethene) family of dyes, which are known for their high photostability and brightness. BODIPY FL has a unique combination of properties that make it useful in a variety of applications, including biochemistry, cell biology, and materials science.

Wirkmechanismus

The mechanism of action of BODIPY FL is based on its ability to absorb light at a specific wavelength and emit light at a longer wavelength. This phenomenon, known as fluorescence, is used to visualize and quantify the presence of the dye in biological and materials systems. BODIPY FL has a high quantum yield, which means that it emits a large amount of light for every photon absorbed. This property makes it a highly sensitive probe for detecting low levels of biomolecules and environmental factors.

Biochemical and Physiological Effects:

BODIPY FL is a relatively inert molecule that does not have any known biochemical or physiological effects on cells or organisms. However, its use as a fluorescent probe can have indirect effects on cellular processes, such as protein localization, trafficking, and turnover. In addition, the attachment of BODIPY FL to biomolecules can affect their stability and function, although this is typically minimized by using low concentrations of the dye.

Vorteile Und Einschränkungen Für Laborexperimente

BODIPY FL has several advantages for lab experiments, including its high photostability, brightness, and sensitivity. It is also compatible with a wide range of biological and materials systems, making it a versatile tool for research. However, BODIPY FL has some limitations, including its relatively high cost, complex synthesis, and potential interference with cellular processes at high concentrations. In addition, the dye can be sensitive to environmental factors such as pH and temperature, which can affect its fluorescence properties.

Zukünftige Richtungen

There are many potential future directions for research involving BODIPY FL. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the development of new applications for the dye, such as in vivo imaging and drug delivery. In addition, there is ongoing research into the use of BODIPY FL as a sensor for detecting changes in cellular function and disease states. Overall, BODIPY FL is a valuable tool for scientific research that has the potential to contribute to a wide range of fields.

Synthesemethoden

The synthesis of BODIPY FL involves several steps, starting with the preparation of the benzoxadiazole core. This is followed by the introduction of the BODIPY chromophore, which is achieved by a condensation reaction between the core and an aldehyde derivative. The final step involves the attachment of the 3-hydroxy-3-methylbutyl group to the benzamide moiety. The synthesis of BODIPY FL is a complex process that requires specialized equipment and expertise.

Wissenschaftliche Forschungsanwendungen

BODIPY FL is widely used in scientific research as a fluorescent probe for a variety of applications. It is commonly used to label proteins, nucleic acids, and other biomolecules for visualization and quantification. BODIPY FL is also used as a sensor for detecting changes in pH, metal ions, and other environmental factors. In addition, BODIPY FL is used in materials science as a fluorescent marker for polymers and other materials.

Eigenschaften

IUPAC Name |

N-(2,1,3-benzoxadiazol-5-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-19(2,24)10-9-13-3-6-15(7-4-13)18(23)20-12-14-5-8-16-17(11-14)22-25-21-16/h3-8,11,24H,9-10,12H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOUHNWUIHLHPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC=C(C=C1)C(=O)NCC2=CC3=NON=C3C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,1,3-benzoxadiazol-5-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)acetamide](/img/structure/B5494514.png)

![6-{[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]carbonyl}-5-(piperidin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5494533.png)

![4-{3-[4-(2-chlorophenoxy)-2,3,5,6-tetrafluorophenyl]-2-propen-1-yl}morpholine hydrochloride](/img/structure/B5494538.png)

![N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-2-(4-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5494561.png)

![1-[2-(1-cyclohexen-1-yl)ethyl]-5-({[2-(4-fluorophenyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5494588.png)

![2-{4-[4-hydroxy-1-(2-methoxyethyl)-3-(4-methoxy-3-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]phenoxy}acetamide](/img/structure/B5494599.png)

![1-amino-N-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}cyclobutanecarboxamide hydrochloride](/img/structure/B5494611.png)

![3,3-dimethyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)butanamide](/img/structure/B5494620.png)